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Compound of Interest

Compound Name: Methyl cyclohexanecarboxylate

Cat. No.: B114256 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Methyl cyclohexanecarboxylate, a readily available aliphatic ester, serves as a versatile and

valuable building block in modern organic chemistry. Its inherent structural features—a

modifiable ester functional group and a conformationally rich cyclohexane ring—provide a

robust platform for the synthesis of a diverse array of molecules, ranging from pharmaceutical

intermediates to novel materials. This document provides detailed application notes and

experimental protocols for key transformations of methyl cyclohexanecarboxylate, tailored

for professionals in research and drug development.

Physicochemical Properties and Safety Information
Methyl cyclohexanecarboxylate is a clear, colorless to light yellow liquid with a cheese-like or

fruity odor.[1][2] It is a flammable liquid and should be handled with appropriate safety

precautions in a well-ventilated fume hood.[3]
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Property Value Reference(s)

CAS Number 4630-82-4 [3]

Molecular Formula C₈H₁₄O₂ [4]

Molecular Weight 142.20 g/mol [4]

Boiling Point 183 °C (lit.) [3]

Density 0.995 g/mL at 25 °C (lit.) [3]

Refractive Index n20/D 1.443 (lit.) [3]

Key Synthetic Transformations and Protocols
The reactivity of the ester group in methyl cyclohexanecarboxylate allows for its conversion

into a variety of other functional groups, making it a pivotal starting material for multi-step

syntheses.

Amide Formation
The conversion of esters to amides is a fundamental transformation in the synthesis of

pharmaceuticals and biologically active compounds.

This protocol details the direct reaction of methyl cyclohexanecarboxylate with a

dimethylaluminum amide to yield the corresponding N,N-dimethylamide.

Reaction Scheme:

Fig. 1: Aminolysis of Methyl Cyclohexanecarboxylate.

Methodology:[5]

In a dry, nitrogen-flushed round-bottomed flask equipped with a reflux condenser and

magnetic stirrer, a solution of dimethylaluminum chloride in hexane is prepared.

Anhydrous dimethylamine is then introduced to form the dimethylaluminum amide reagent in

situ.
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A solution of methyl cyclohexanecarboxylate (1.0 eq) in anhydrous benzene is added to

the reagent solution.

The reaction mixture is heated to reflux for approximately 22 hours.

After cooling to room temperature, the reaction is carefully quenched by the slow addition of

dilute hydrochloric acid.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by vacuum distillation to afford N,N-

dimethylcyclohexanecarboxamide.

Quantitative Data:

Reactant/Product
Molecular Weight (
g/mol )

Molar Ratio Typical Yield (%)

Methyl

Cyclohexanecarboxyl

ate

142.20 1.0 -

N,N-

Dimethylcyclohexanec

arboxamide

155.24 - 83-93

This protocol describes the formation of a hydrazide, a common precursor for the synthesis of

various heterocyclic compounds.

Experimental Workflow:
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Reaction Setup

Reaction

Work-up and Isolation

Purification

Dissolve Methyl Cyclohexanecarboxylate
and Hydrazine Hydrate in Isopropyl Alcohol

Reflux the solution for 10 hours

Concentrate the reaction mixture

Add water to precipitate the product

Collect crystals by filtration

Wash crystals with water

Recrystallize from water

Obtain pure Cyclohexanecarbohydrazide

Click to download full resolution via product page

Fig. 2: Workflow for Cyclohexanecarbohydrazide Synthesis.
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Methodology:[5]

In a round-bottomed flask, dissolve methyl cyclohexanecarboxylate (28 g) and 85%

hydrazine hydrate (15 g) in isopropyl alcohol (50 mL).

Reflux the solution for 10 hours.

After cooling, concentrate the reaction mixture under reduced pressure.

Add water to the residue to precipitate the crude product.

Collect the crystals by vacuum filtration and wash them with water.

Recrystallize the crude solid from water to yield pure cyclohexanecarbohydrazide.

Quantitative Data:

Reactant/Prod
uct

Amount
Molecular
Weight ( g/mol
)

Product Yield
(g)

Melting Point
(°C)

Methyl

Cyclohexanecarb

oxylate

28 g 142.20 - -

85% Hydrazine

Hydrate
15 g 50.06 (for 100%) - -

Cyclohexanecarb

ohydrazide
- 142.20 20 155.5-156.5

Reduction to Primary Alcohol
The reduction of the ester functionality to a primary alcohol provides (cyclohexyl)methanol, a

valuable intermediate for further elaboration.

This protocol outlines the powerful reduction of methyl cyclohexanecarboxylate to

(cyclohexyl)methanol using LAH. Caution: LAH is a highly reactive and pyrophoric reagent that
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reacts violently with water and protic solvents. All manipulations should be performed under an

inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Reaction Pathway:

Fig. 3: LAH Reduction of Methyl Cyclohexanecarboxylate.

Methodology:[6][7]

To a stirred suspension of LAH (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a

nitrogen atmosphere, add a solution of methyl cyclohexanecarboxylate (1.0 eq) in

anhydrous THF dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours, or until the reaction is complete (monitored by TLC).

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the

sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide

solution, and then water again (Fieser work-up).

Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF

or ethyl acetate.

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude alcohol.

If necessary, purify the product by distillation.

Quantitative Data (Illustrative):
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Reactant/Product
Molecular Weight (
g/mol )

Molar Ratio Typical Yield (%)

Methyl

Cyclohexanecarboxyl

ate

142.20 1.0 -

Lithium Aluminum

Hydride
37.95 1.2 -

(Cyclohexyl)methanol 114.19 - >90

Saponification to Carboxylic Acid
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step to enable

further reactions such as amide couplings.

This protocol describes the saponification of methyl cyclohexanecarboxylate to

cyclohexanecarboxylic acid.

Experimental Workflow:
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Saponification

Work-up

Isolation

Dissolve Methyl Cyclohexanecarboxylate
in Methanol and aqueous NaOH

Reflux the mixture for 4 hours

Pour into water and extract with ether
(removes unreacted ester)

Acidify the aqueous phase with HCl

Extract with ether

Wash organic phase with water,
dry over Na₂SO₄

Concentrate under reduced pressure

Obtain Cyclohexanecarboxylic Acid

Click to download full resolution via product page

Fig. 4: Saponification of Methyl Cyclohexanecarboxylate.
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Methodology:[3]

Dissolve methyl cyclohexanecarboxylate in methanol and add a 30% aqueous solution of

sodium hydroxide.

Reflux the mixture with stirring for approximately 4 hours.

After cooling, pour the reaction mixture into water and extract with diethyl ether to remove

any unreacted starting material.

Acidify the aqueous phase with concentrated hydrochloric acid to a pH of approximately 2.

Extract the acidified aqueous layer with diethyl ether.

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to yield cyclohexanecarboxylic

acid.

Quantitative Data:

Reactant/Product Molecular Weight ( g/mol ) Typical Yield (%)

Methyl

Cyclohexanecarboxylate
142.20 -

Cyclohexanecarboxylic Acid 128.17 ~98

Grignard Reaction for Tertiary Alcohol Synthesis
The reaction of esters with two equivalents of a Grignard reagent is a classic method for the

synthesis of tertiary alcohols.

This protocol provides a representative procedure for the reaction of methyl
cyclohexanecarboxylate with methylmagnesium bromide.

Reaction Scheme:
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Fig. 5: Grignard Reaction with Methyl Cyclohexanecarboxylate.

Methodology:[8]

To a solution of methyl cyclohexanecarboxylate (1.0 eq) in anhydrous diethyl ether or THF

at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (2.2 eq, as a solution

in ether) dropwise.

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2

hours.

Cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated

aqueous solution of ammonium chloride.

Extract the mixture with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the resulting tertiary alcohol by distillation or column chromatography.

Quantitative Data (Illustrative):

Reactant/Product
Molecular Weight (
g/mol )

Molar Ratio Typical Yield (%)

Methyl

Cyclohexanecarboxyl

ate

142.20 1.0 -

Methylmagnesium

Bromide
119.23 2.2 -

2-Cyclohexylpropan-

2-ol
142.24 - 80-90

Conclusion
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Methyl cyclohexanecarboxylate is a cost-effective and versatile starting material that

provides access to a wide range of functionalized cyclohexane derivatives. The protocols

outlined above for amide formation, reduction, saponification, and Grignard reactions

demonstrate its utility as a foundational building block in organic synthesis. These

transformations are crucial for the development of new chemical entities in the pharmaceutical

and agrochemical industries, as well as for the creation of novel materials with tailored

properties. The provided methodologies offer a solid starting point for researchers to

incorporate this valuable scaffold into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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